molecular formula C21H23ClN6O5 B563538 N-Boc-N-desmethyl Zopiclone CAS No. 1076199-62-6

N-Boc-N-desmethyl Zopiclone

Cat. No.: B563538
CAS No.: 1076199-62-6
M. Wt: 474.902
InChI Key: WCXISODDJDGVCJ-UHFFFAOYSA-N
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Description

N-Boc-N-desmethyl Zopiclone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyrazin core, a piperazine ring, and a tert-butyl ester group.

Mechanism of Action

Target of Action

N-Boc-N-desmethyl Zopiclone, also known as 1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate or N-Boc-N-desmethylZopiclone-d8, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in the central nervous system, mediating inhibitory neurotransmission and contributing to the sedative and anxiolytic effects of various drugs .

Mode of Action

This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to increased neuronal hyperpolarization and decreased neuronal excitability . This results in the compound’s sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system. By modulating the GABA B Z receptor complex, the compound enhances the effects of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system . This leads to a decrease in neuronal excitability throughout the nervous system, which can result in sedation, muscle relaxation, and a reduction in anxiety .

Pharmacokinetics

After oral administration, Zopiclone, the parent compound of this compound, is rapidly absorbed, with a bioavailability of approximately 80% . The plasma protein binding of Zopiclone has been reported to be between 45 and 80% . Zopiclone is rapidly and widely distributed to body tissues including the brain, and is excreted in urine, saliva, and breast milk . Zopiclone is partly metabolised in the liver to form an inactive N-demethylated derivative and an active N-oxide metabolite . The terminal elimination half-life (t1/2 z) of Zopiclone ranges from 3.5 to 6.5 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic neurotransmission. This results in a decrease in neuronal excitability, which can lead to sedation, muscle relaxation, and a reduction in anxiety . These effects can be beneficial in the treatment of conditions such as insomnia .

Biochemical Analysis

Biochemical Properties

N-Boc-N-desmethyl Zopiclone interacts with various enzymes and proteins in biochemical reactions. It is metabolized into N-desmethylzopiclone and zopiclone N-oxide . The compound’s interactions with these biomolecules are complex and involve multiple steps .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by interacting with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the GABA B Z receptor complex . This binding enhances the effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . The compound exerts its effects at the molecular level through this binding interaction, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound has a short half-life of about 5 hours and no long-acting metabolites . This suggests that the compound’s effects on cellular function may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher plasma concentrations of the compound were observed in rats

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized into N-desmethylzopiclone and zopiclone N-oxide . These metabolites interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

The synthesis of N-Boc-N-desmethyl Zopiclone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-b]pyrazin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloropyridinyl group: This step may involve a substitution reaction using a chloropyridine derivative.

    Formation of the piperazine ring: This can be done through a cyclization reaction involving appropriate diamine precursors.

    Introduction of the tert-butyl ester group: This step may involve esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-Boc-N-desmethyl Zopiclone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and esterification reactions can be used to introduce other ester groups.

Scientific Research Applications

N-Boc-N-desmethyl Zopiclone has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Comparison with Similar Compounds

N-Boc-N-desmethyl Zopiclone can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

IUPAC Name

4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXISODDJDGVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661842
Record name tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-62-6
Record name 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(1,1-dimethylethyl) 1,4-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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